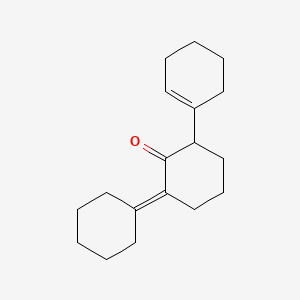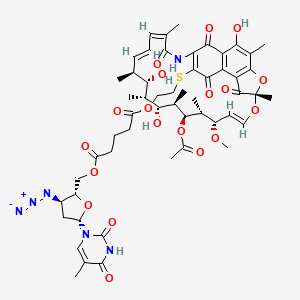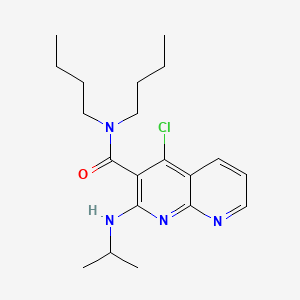
4-Chloro-N,N-dibutyl-2-((1-methylethyl)amino)-1,8-naphthyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-氯-N,N-二丁基-2-((1-甲基乙基)氨基)-1,8-萘啶-3-甲酰胺是一种合成有机化合物,属于萘啶衍生物类。
准备方法
合成路线和反应条件
4-氯-N,N-二丁基-2-((1-甲基乙基)氨基)-1,8-萘啶-3-甲酰胺的合成通常涉及多步有机反应。常见的合成路线可能包括:
萘啶核心形成: 可以通过涉及适当前体的环化反应来实现。
氯化: 可以使用氯化剂(如亚硫酰氯或五氯化磷)在 4 位引入氯原子。
酰胺化: 可以在合适的条件下与胺或酰胺反应引入酰胺基团。
烷基化: 可以使用烷基卤化物通过烷基化反应引入 N,N-二丁基和异丙基氨基。
工业生产方法
工业生产方法可能涉及优化上述合成路线,以确保高产率和纯度。这可能包括使用催化剂、受控反应环境和提纯技术,如重结晶或色谱法。
化学反应分析
反应类型
氧化: 该化合物可能会发生氧化反应,特别是在氨基或烷基上。
还原: 还原反应可用于修饰官能团,例如将酰胺还原为胺。
取代: 在适当的条件下,氯原子可以被其他亲核试剂取代。
常用试剂和条件
氧化剂: 高锰酸钾、过氧化氢。
还原剂: 氢化铝锂、硼氢化钠。
亲核试剂: 胺、硫醇、醇。
主要产物
从这些反应中形成的主要产物将取决于所使用的具体试剂和条件。例如,氧化可能会生成萘啶氧化物,而取代反应可能会生成各种取代的萘啶。
科学研究应用
4-氯-N,N-二丁基-2-((1-甲基乙基)氨基)-1,8-萘啶-3-甲酰胺可能有多种科学研究应用,包括:
药物化学: 作为开发针对特定生物途径的新药物的先导化合物。
药理学: 研究其生物活性及其潜在的治疗效果。
材料科学: 用于开发具有特定性能的新型材料。
作用机制
4-氯-N,N-二丁基-2-((1-甲基乙基)氨基)-1,8-萘啶-3-甲酰胺的作用机制将取决于其与分子靶标的特定相互作用。这可能涉及与酶、受体或其他蛋白质结合,从而导致生物途径的调节。需要进行详细的研究才能阐明确切的机制。
相似化合物的比较
类似化合物
萘啶衍生物: 具有相似核心结构但具有不同取代基的化合物。
氯化胺: 具有相似官能团但具有不同核心结构的化合物。
独特性
4-氯-N,N-二丁基-2-((1-甲基乙基)氨基)-1,8-萘啶-3-甲酰胺的独特性在于其官能团和结构特征的特定组合,这可能会赋予其独特的生物活性或化学性质。
属性
CAS 编号 |
156992-00-6 |
|---|---|
分子式 |
C20H29ClN4O |
分子量 |
376.9 g/mol |
IUPAC 名称 |
N,N-dibutyl-4-chloro-2-(propan-2-ylamino)-1,8-naphthyridine-3-carboxamide |
InChI |
InChI=1S/C20H29ClN4O/c1-5-7-12-25(13-8-6-2)20(26)16-17(21)15-10-9-11-22-18(15)24-19(16)23-14(3)4/h9-11,14H,5-8,12-13H2,1-4H3,(H,22,23,24) |
InChI 键 |
RGYQLGUPMVQGKW-UHFFFAOYSA-N |
规范 SMILES |
CCCCN(CCCC)C(=O)C1=C(N=C2C(=C1Cl)C=CC=N2)NC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


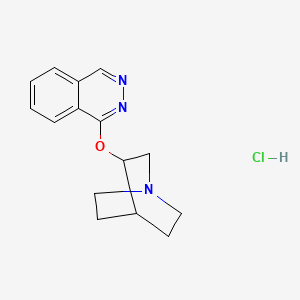

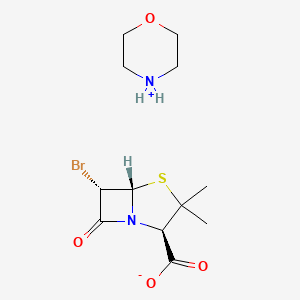

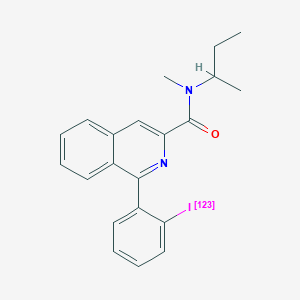
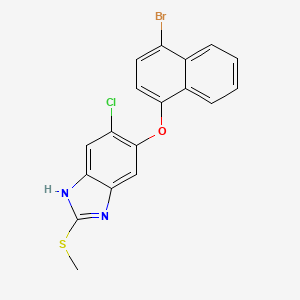
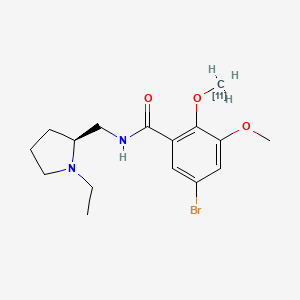
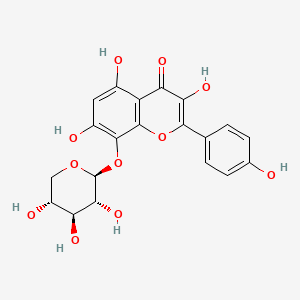
![(2R)-2-hydroxy-N-[(3R,4E,8Z)-3-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadeca-4,8-dien-2-yl]hexadecanamide](/img/structure/B12735635.png)

